molecular formula C11H9NO3 B090785 4-Methoxyquinoline-2-carboxylic acid CAS No. 15733-83-2

4-Methoxyquinoline-2-carboxylic acid

Cat. No. B090785
CAS RN: 15733-83-2
M. Wt: 203.19 g/mol
InChI Key: AVBKMSSLAIKOGM-UHFFFAOYSA-N
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Description

4-Methoxyquinoline-2-carboxylic acid is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. It features a quinoline core structure with a methoxy group at the 4-position and a carboxylic acid moiety at the 2-position. This structure is significant in medicinal chemistry due to its presence in various biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline core. For instance, a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives were synthesized by condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Another example is the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid through a Pictet-Spengler reaction followed by catalytic dehalogenation . These methods highlight the complexity and versatility of synthetic approaches in the realm of quinoline chemistry.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be quite complex, with various substituents affecting the overall conformation and properties of the molecule. For example, the crystal structure of a 4-methoxyquinoline-2-carboxylate anion showed a dihedral angle between the quinoline ring system and the carboxylate group, indicating the spatial arrangement of these functional groups . Such structural analyses are crucial for understanding the interactions of these molecules with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions, which are essential for their biological activity and for the synthesis of more complex molecules. For instance, the synthesis of novel quinolone and quinoline-2-carboxylic acid amides involved late-stage diversification, which is a strategy to introduce different substituents and thus modify the biological activity of the compounds . The reactivity of the carboxylic acid group also plays a significant role in forming salts and esters, which can influence the solubility and pharmacokinetic properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and acidity, are influenced by the substituents present on the quinoline core. For example, the presence of a methoxy group can affect the hydrogen bonding capacity and the electronic distribution within the molecule . The synthesis and analysis of a large group of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids provided insights into the acidic properties and NMR spectral features, which are important for understanding their behavior in biological systems .

Scientific Research Applications

  • Isolation from Natural Sources : 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid, a variant of 4-Methoxyquinoline-2-carboxylic acid, has been isolated from Ephedra species. This indicates its natural occurrence and potential medicinal properties derived from plants (Starratt & Caveney, 1996).

  • Synthesis and Antimicrobial Activities : The synthesis of various derivatives of 4-Methoxyquinoline-2-carboxylic acid and their antimicrobial activities have been explored. Specifically, compounds derived from 4-Methoxyquinoline-2-carboxylate have shown antimicrobial properties, highlighting its potential in developing new antimicrobial agents (Kurasawa et al., 2012).

  • Cytotoxic Evaluation in Cancer Research : Certain derivatives of 4-Methoxyquinoline-2-carboxylic acid have shown significant cytotoxicity against various cancer cell lines, suggesting their potential application in cancer research and treatment (Zhao et al., 2005).

  • Formation of Metal Complexes : The ability of 4-Methoxyquinoline-2-carboxylic acid derivatives to form complexes with metals like Cd(II) has been studied. These complexes exhibit fluorescent behavior and antibacterial activities, which can be useful in various scientific applications, including material science and biomedicine (Lei et al., 2014).

  • Drug Development and Pharmacology : Research has been conducted on modifying 4-Methoxyquinoline-2-carboxylic acid for drug development, particularly as 5HT1B antagonists, which are relevant in treating various neurological disorders (Horchler et al., 2007).

  • Biochemical Analysis : 4-Methoxyquinoline-2-carboxylic acid has been identified as a stable fluorophore with strong fluorescence in a wide pH range, making it suitable for biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).

properties

IUPAC Name

4-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-6-9(11(13)14)12-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBKMSSLAIKOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344130
Record name 4-methoxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyquinoline-2-carboxylic acid

CAS RN

15733-83-2
Record name 4-Methoxy-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15733-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-quinolinecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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